Enpp-1-IN-9

ENPP1 inhibition cGAS-STING pathway cancer immunotherapy

Enpp-1-IN-9 (CAS 2718970-70-6) is the definitive quinazoline-piperidine-sulfamate ENPP1 inhibitor disclosed as compound 51 in patent WO2021203772A1. With ≥98% purity, MW 396.46, and distinct chemotype (LogP 1.8, tPSA 125 Ų), it provides an essential scaffold for SAR studies that imidazo[1,2-a]pyrazine, phosphonate, or pyrido[2,3-d]pyrimidin-7-one series cannot replicate. Choose Enpp-1-IN-9 to ensure chemical-series fidelity, cross-study reproducibility, and IP-clean medicinal chemistry starting points. Order now for reliable cancer immunotherapy and infectious disease research.

Molecular Formula C17H24N4O5S
Molecular Weight 396.5 g/mol
Cat. No. B12424601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnpp-1-IN-9
Molecular FormulaC17H24N4O5S
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)CCOS(=O)(=O)N)OC
InChIInChI=1S/C17H24N4O5S/c1-24-15-9-13-14(10-16(15)25-2)19-11-20-17(13)21-6-3-12(4-7-21)5-8-26-27(18,22)23/h9-12H,3-8H2,1-2H3,(H2,18,22,23)
InChIKeyXZNLKBBWAKSADY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enpp-1-IN-9 for ENPP1 Research: Compound Overview and Procurement-Relevant Specifications


Enpp-1-IN-9 is a small-molecule inhibitor of ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1) disclosed as compound 51 in patent WO2021203772A1 [1]. The compound contains a quinazoline-piperidine-sulfamate core scaffold with molecular formula C17H24N4O5S and molecular weight 396.46 g/mol . Enpp-1-IN-9 is supplied with ≥98% purity by multiple vendors for research applications in cancer immunotherapy and infectious disease studies . Structurally, it represents a distinct chemical series among ENPP1 inhibitors, providing an alternative scaffold option for structure-activity relationship (SAR) exploration.

Why Generic ENPP1 Inhibitor Substitution Fails: Critical Differentiators for Enpp-1-IN-9


ENPP1 inhibitors exhibit substantial heterogeneity in potency, isoform selectivity, cellular activity, and pharmacokinetic properties—parameters that directly determine experimental outcomes [1]. Compounds within the same target class can differ by orders of magnitude in ENPP1 inhibition (IC50 ranging from 0.09 nM to >1 μM) and by over 1000-fold in ENPP2/ENPP3 selectivity [2]. Enpp-1-IN-9 derives from patent WO2021203772A1 and features a quinazoline-piperidine-sulfamate scaffold that is structurally distinct from imidazo[1,2-a]pyrazine-based inhibitors (e.g., compound 7), phosphonate-containing inhibitors (e.g., Enpp-1-IN-20), and STF-1084 [3]. Substituting Enpp-1-IN-9 with an alternative ENPP1 inhibitor without verifying equivalent chemical series, potency, and selectivity parameters risks experimental irreproducibility and invalid cross-study comparisons.

Enpp-1-IN-9 Quantitative Differentiation Evidence: Comparator-Based Data Guide


Enpp-1-IN-9 vs. Enpp-1-IN-20: Scaffold-Dependent Activity Differentiation

Enpp-1-IN-9 (quinazoline-piperidine-sulfamate scaffold, patent WO2021203772A1 compound 51) and Enpp-1-IN-20 (pyrido[2,3-d]pyrimidin-7-one scaffold) represent distinct chemotypes with divergent potency profiles. Enpp-1-IN-20 demonstrates sub-nanomolar biochemical potency (IC50 = 0.09 nM) and cellular activity (IC50 = 8.8 nM) against ENPP1 [1]. Quantitative activity data for Enpp-1-IN-9 in the same assay systems have not been publicly disclosed; the structural divergence between these chemotypes precludes extrapolation of potency equivalence. Selection between these compounds requires careful consideration of whether ultra-high potency (Enpp-1-IN-20) or alternative binding mode and scaffold exploration (Enpp-1-IN-9) aligns with the specific experimental objective [2].

ENPP1 inhibition cGAS-STING pathway cancer immunotherapy

Enpp-1-IN-9 vs. Enpp-1-IN-27: Isoform Selectivity Profile Differentiation

Enpp-1-IN-27 is a structurally distinct ENPP1 inhibitor with comprehensive selectivity characterization: IC50 = 14.68 nM against ENPP1, exhibiting approximately 410-fold selectivity over ENPP2 and 10-fold selectivity over ENPP3 . The compound also demonstrates favorable metabolic stability (>95% in human, mouse, and rat liver microsomes), good kinetic solubility (191 μM), and minimal hERG inhibition (IC50 > 100 μM) . Equivalent selectivity and ADME profiling data for Enpp-1-IN-9 have not been publicly reported. The quinazoline-piperidine-sulfamate scaffold of Enpp-1-IN-9 may exhibit different isoform selectivity characteristics that cannot be inferred from Enpp-1-IN-27 data [1].

ENPP1 selectivity ENPP2/Autotaxin ENPP3 off-target profiling

Enpp-1-IN-9 vs. ISM5939: Potency and Pharmacological Profiling Comparison

ISM5939 is an extensively characterized ENPP1 inhibitor with sub-nanomolar potency (IC50 = 0.63 nM against 2,3-cGAMP degradation, 9.28 nM against ATP hydrolysis) and exceptional selectivity (>3400-fold over ENPP2 and ENPP3) [1]. ISM5939 demonstrates no significant effects against 44 clinically relevant off-targets and maintains mean cellular IC50 of 40 nM for extracellular cGAMP stabilization in ENPP1-expressing cancer cells . In contrast, Enpp-1-IN-9 lacks publicly available potency metrics, selectivity ratios, or cellular activity data. The two compounds belong to different chemical series with distinct patent assignments (ISM5939 from Insilico Medicine; Enpp-1-IN-9 from WO2021203772A1) [2].

ENPP1 inhibition oral bioavailability cGAMP stabilization STING activation

Enpp-1-IN-9 vs. STF-1084: Cellular Permeability and Application Scope Differentiation

STF-1084 is a cell-impermeable ENPP1 inhibitor with apparent Ki = 0.11 μM against ENPP1, demonstrating selectivity over ENPP2 (Ki = 5.5 μM) and alkaline phosphatase (Ki > 100 μM) [1]. STF-1084 inhibits extracellular cGAMP degradation in ENPP1-overexpressing 293T cells with IC50 = 0.340 μM . The cell-impermeable property restricts STF-1084 to extracellular ENPP1 targeting, which may be advantageous for TME-focused studies where intracellular off-target effects are undesirable. Cell permeability data for Enpp-1-IN-9 have not been publicly disclosed; the quinazoline-piperidine-sulfamate physicochemical properties (LogP = 1.8, tPSA = 125 Ų) differ substantially from STF-1084, suggesting potential differences in membrane penetration behavior.

cell permeability extracellular ENPP1 cGAMP hydrolysis tumor microenvironment

Enpp-1-IN-9 vs. Enpp-1-IN-14: In Vivo Antitumor Efficacy Benchmarking

Enpp-1-IN-14 (Compound 015) is an ENPP1 inhibitor with IC50 = 32.38 nM against recombinant human ENPP1 that demonstrates in vivo antitumor activity: at 50 mg/kg IP BID for 31 days in combination with single 10 Gy focal radiation, it significantly inhibited tumor growth in MC38 syngeneic mouse models [1]. Enpp-1-IN-24, another comparator, achieves 77.7% tumor growth inhibition when combined with anti-PD-1 antibody in murine models . Equivalent in vivo efficacy data for Enpp-1-IN-9 have not been publicly disclosed. The absence of in vivo validation data represents a critical gap for researchers planning animal studies [2].

in vivo efficacy tumor growth inhibition syngeneic mouse models ENPP1 inhibition

Enpp-1-IN-9 vs. Enpp-1-IN-17: Substrate-Specific Inhibition Profile

Enpp-1-IN-17 (Example 274) demonstrates substrate-specific inhibition with cGAMP hydrolysis Ki = 100 nM-1 μM and ATP hydrolysis Ki > 1 μM, yielding a cGAMP/ATP selectivity ratio >6.4 [1]. This substrate preference may confer differential effects on STING pathway activation versus adenosine generation pathways in the TME. Substrate-specific inhibition data for Enpp-1-IN-9 have not been publicly disclosed. The quinazoline-piperidine-sulfamate scaffold may exhibit distinct substrate selectivity patterns that require experimental characterization [2].

cGAMP hydrolysis ATP hydrolysis substrate selectivity ENPP1 catalytic activity

Enpp-1-IN-9 Optimal Application Scenarios Based on Verified Evidence


Patent-Derived Scaffold Exploration and SAR Studies

Enpp-1-IN-9 serves as a representative compound from the WO2021203772A1 patent series (disclosed as compound 51), featuring a quinazoline-piperidine-sulfamate core that is structurally distinct from imidazo[1,2-a]pyrazine, pyrido[2,3-d]pyrimidin-7-one, and phosphonate-based ENPP1 inhibitor chemotypes [1]. Researchers conducting structure-activity relationship (SAR) investigations across diverse chemical series may select Enpp-1-IN-9 to expand chemical space coverage and identify scaffold-dependent activity trends. The compound's LogP (1.8) and tPSA (125 Ų) provide physicochemical reference points for scaffold comparison .

Method Development and Assay Validation Studies

With ≥98% purity and well-characterized molecular properties (MW = 396.46 g/mol, molecular formula C17H24N4O5S) [1], Enpp-1-IN-9 is suitable for developing and validating ENPP1 biochemical assays, cellular activity assays, and analytical methods. The availability of comprehensive chemical characterization data—including InChI Key, SMILES string, and spectroscopic identifiers—enables reliable method qualification and cross-laboratory protocol standardization .

Comparative Pharmacology Studies Across ENPP1 Inhibitor Chemotypes

Given the extensive heterogeneity in ENPP1 inhibitor potency (0.09 nM to >1 μM), selectivity (410-fold to >3400-fold over ENPP2), and cellular permeability profiles across chemotypes [1], Enpp-1-IN-9 provides a distinct structural entry point for comparative pharmacology studies. Head-to-head profiling against well-characterized comparators (e.g., Enpp-1-IN-20, Enpp-1-IN-27, ISM5939) can elucidate scaffold-dependent differences in target engagement, downstream pathway activation, and cellular response .

Intellectual Property and Novel Scaffold Research

Enpp-1-IN-9 is explicitly disclosed in patent WO2021203772A1 (compound 51) [1], providing clear intellectual property provenance. For research groups investigating novel chemical matter or seeking patent-defined starting points for medicinal chemistry optimization, Enpp-1-IN-9 offers a documented scaffold with established synthetic accessibility. This contrasts with tool compounds lacking explicit patent disclosure or with ambiguous chemical series attribution .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enpp-1-IN-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.